Fosazepam
Description
Structure
3D Structure
Properties
CAS No. |
35322-07-7 |
|---|---|
Molecular Formula |
C18H18ClN2O2P |
Molecular Weight |
360.8 g/mol |
IUPAC Name |
7-chloro-1-(dimethylphosphorylmethyl)-5-phenyl-3H-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C18H18ClN2O2P/c1-24(2,23)12-21-16-9-8-14(19)10-15(16)18(20-11-17(21)22)13-6-4-3-5-7-13/h3-10H,11-12H2,1-2H3 |
InChI Key |
JMYCGCXYZZHWMO-UHFFFAOYSA-N |
SMILES |
CP(=O)(C)CN1C(=O)CN=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3 |
Canonical SMILES |
CP(=O)(C)CN1C(=O)CN=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3 |
Other CAS No. |
35322-07-7 |
Synonyms |
fosazepam |
Origin of Product |
United States |
Chemical Synthesis and Advanced Synthetic Methodologies of Fosazepam
Foundational Synthetic Routes to Fosazepam
This compound is a derivative of diazepam wikipedia.orgtripsitter.com. One established method for preparing this compound involves the alkylation of benzodiazepine (B76468) with chloromethyldimethylphosphine oxide theswissbay.ch. This reaction is typically mediated by a strong base such as sodium hydride theswissbay.ch.
The synthesis of the benzodiazepine core, such as that found in diazepam, often involves the condensation of an o-phenylenediamine (B120857) with a carbonyl compound. Various methods exist for synthesizing the 1,4-benzodiazepine (B1214927) core, including reactions using acidic catalysts, metal-catalyzed transformations, and even microwave-assisted procedures nih.gov. For instance, 1,5-benzodiazepines can be synthesized via the condensation of o-phenylenediamines and ketones in the presence of catalysts like H-MCM-22 zeolite nih.gov.
A foundational route to diazepam, from which this compound is derived, involved the reaction of a quinazoline-3-oxide with methylamine, followed by acidic hydrolysis to produce an N-oxide, alkylation with methyl iodide, and reduction of the N-oxide nih.gov. Another route involved the cyclo-condensation of an amino-benzophenone with glycine (B1666218) ethyl ester hydrochloride, followed by alkylation of the nitrogen at the 1-position nih.gov.
Strategies for Improving Water Solubility through Chemical Modification
This compound itself is a prime example of improving water solubility through chemical modification. The introduction of the dimethylphosphoryl group to the diazepam structure significantly enhances its solubility in water wikipedia.orgtripsitter.comchemeurope.commdpi.com. This modification highlights the effectiveness of incorporating polar functional groups, such as phosphoryl groups, to increase the hydrophilicity of a molecule researchgate.netresearchgate.net.
Generally, chemical modification is a frequently employed strategy in pharmaceutical development to improve the solubility, dissolution, and bioavailability of active pharmaceutical ingredients mdpi.com. This can involve the generation of new drug derivatives with altered physicochemical properties mdpi.com. Phosphoryl groups, due to their highly polar nature, can serve as functional groups to enhance both chemical stability and solubility of pharmaceuticals researchgate.net.
Exploration of Novel Organophosphorus Building Blocks in this compound Synthesis
The synthesis of this compound directly utilizes an organophosphorus building block, specifically chloromethyldimethylphosphine oxide, for the alkylation step theswissbay.ch. This underscores the importance of organophosphorus compounds in the synthesis of phosphorus-containing pharmaceuticals.
Research into novel organophosphorus building blocks is an active area in organic chemistry, driven by their utility in medicinal chemistry, agrochemistry, and materials science mdpi.comresearchgate.netzioc.runih.gov. While specific novel building blocks directly applied to this compound synthesis beyond the dimethylphosphoryl moiety were not extensively detailed in the search results, the broader field explores various phosphorus-containing precursors. For example, methods for synthesizing β-hydrazonophosphine oxides, which can serve as precursors for phosphorylated N-heterocycles and α-aminophosphonates, have been developed zioc.runih.gov. These advancements in creating diverse organophosphorus compounds could potentially offer alternative routes or novel analogs in the future.
Organophosphorus compounds containing nitrogen are particularly relevant and are extensively used as pharmaceutical ingredients nih.gov. Phosphine (B1218219) oxides, while historically less explored in medicinal chemistry compared to phosphates or phosphonates, have gained attention, with examples like this compound demonstrating their utility mdpi.comresearchgate.netresearchgate.net.
Stereochemical Considerations in this compound Synthesis
The search results did not provide specific details regarding stereochemical considerations directly related to the synthesis of this compound. The core benzodiazepine structure of this compound contains a chiral center at the C-5 position when substituted with a group other than hydrogen. However, the provided information focuses on the attachment of the dimethylphosphorylmethyl group at the N-1 position wikipedia.orgtripsitter.comchemeurope.com.
General stereochemical principles in organic synthesis, including asymmetric synthesis and the separation of racemates, are applicable to the preparation of chiral drug molecules guernseyregistry.comgoogle.com. For benzodiazepines with chiral centers, the synthesis of specific enantiomers or diastereomers would involve stereoselective reactions or chiral separation techniques google.com. While the stereochemistry of this compound's synthesis was not explicitly detailed, the broader context of benzodiazepine synthesis and organophosphorus chemistry acknowledges the importance of controlling stereochemistry when chiral centers are present guernseyregistry.commdpi.com.
Pre Clinical Pharmacological Mechanisms and Molecular Interactions of Fosazepam
Allosteric Modulatory Properties at GABA-A Receptor Subtypes in Pre-clinical Models
Fosazepam functions as a positive allosteric modulator at GABA-A receptors. wikipedia.orgpatsnap.com The heterogeneity of GABA-A receptors, arising from the assembly of different combinations of subunits (including various alpha, beta, gamma, delta, epsilon, pi, and theta subunits), contributes to the diverse pharmacological profiles of benzodiazepines. pharmgkb.orgwikipedia.orgplos.orgdovepress.comnih.gov Pre-clinical research has demonstrated that the specific subunit composition of GABA-A receptors influences their sensitivity to benzodiazepines and the resulting functional outcomes. plos.orgnih.govcardiff.ac.uk
Studies involving diazepam, to which this compound is structurally related and may be metabolized, suggest interactions with GABA-A receptors containing specific alpha subunits, including α1, α2, α3, and α5, typically in combination with beta and gamma2 subunits (e.g., α1βγ2, α2βγ2, α3βγ2, and α5βγ2). tripsitter.complos.org These different receptor subtypes are associated with mediating distinct effects. For instance, α1-containing GABA-A receptors are often linked to sedative effects, while α2- and α3-containing receptors are more associated with anxiolytic and muscle relaxant properties. plos.orgnih.govcardiff.ac.uk The allosteric modulation by this compound at these different subtypes in pre-clinical models contributes to its observed pharmacological actions.
Analysis of this compound's Interaction with Other Neurotransmitter Systems (e.g., Brain Aldehyde Reductase)
While the primary mechanism of action of this compound and other benzodiazepines is centered on the GABAergic system, some pre-clinical studies have explored potential interactions with other enzyme systems. One such interaction investigated is the inhibition of brain aldehyde reductase. capes.gov.br
The following table presents sample data on the inhibition of brain aldehyde reductase by various benzodiazepines, including this compound, in pre-clinical models:
| Compound | IC50 (mM) for Brain Aldehyde Reductase Inhibition capes.gov.br |
| Clonazepam | 0.24 |
| Diazepam | 0.30 |
| Flurazepam | 0.32 |
| This compound | 7.0 |
| Lorazepam | 0.30 |
| Nitrazepam | 0.38 |
| Oxazepam | 0.50 |
| R07-5205 | 0.33 |
Note: This table presents data from a specific pre-clinical study on brain aldehyde reductase inhibition and may not represent the full spectrum of this compound's interactions.
Identification and Characterization of this compound's Molecular Targets in Cellular and Animal Models
Based on pre-clinical research, the primary molecular targets of this compound are the GABA-A receptors in the central nervous system. patsnap.comnih.govcardiff.ac.uk Studies in cellular and animal models confirm that this compound, or its active metabolites like nordiazepam, bind to the benzodiazepine (B76468) sensitive site on these receptors. tripsitter.comwikipedia.orgpharmgkb.orgwikipedia.orgbenzoinfo.commdpi.comnih.govwikipedia.org
Characterization studies in these models involve assessing the binding affinity of this compound to GABA-A receptors, evaluating its effects on chloride channel function (e.g., potentiation of GABA-induced currents), and determining the involvement of specific receptor subunits in mediating its pharmacological effects. Pre-clinical animal models are also used to investigate the in vivo effects of this compound, such as its sedative, anxiolytic, anticonvulsant, and muscle relaxant properties, which are consistent with its action as a positive allosteric modulator of GABA-A receptors. tripsitter.comwikipedia.org
Molecular Pathways Influenced by this compound in In Vitro Systems
In vitro studies provide insights into the molecular pathways influenced by this compound's interaction with its targets. The primary pathway affected is the GABAergic inhibitory signaling pathway, mediated by the GABA-A receptor. pharmgkb.org By enhancing the function of GABA-A receptors, this compound increases chloride ion influx, leading to neuronal hyperpolarization and reduced neuronal excitability. pharmgkb.orgwikipedia.orgbenzoinfo.commdpi.com
Beyond the direct modulation of the ion channel activity, in vitro studies with benzodiazepines structurally related to this compound, such as diazepam, have explored effects on downstream molecular events. For example, research has indicated that sustained exposure to diazepam in vitro can influence the intracellular trafficking and protein levels of GABA-A receptor subunits (specifically the γ2 subunit) and associated scaffolding proteins like gephyrin. frontiersin.org These effects may involve mechanisms such as ubiquitination and lysosomal targeting of receptor subunits, potentially contributing to changes in receptor number or localization at synapses. frontiersin.org Such findings in in vitro systems highlight potential molecular pathways involved in adaptive responses to benzodiazepine exposure.
Pre Clinical and in Vitro Metabolism and Pharmacokinetics Research of Fosazepam
Elucidation of Metabolic Pathways in Animal Models and In Vitro Systems
Metabolic pathway elucidation in animal models and in vitro systems helps to identify the series of biochemical reactions that transform a drug within a living organism or a controlled laboratory setting. This involves understanding the enzymes and processes responsible for breaking down the parent compound.
Phase I Biotransformations (e.g., Cytochrome P450 Enzyme Involvement)
Phase I biotransformations typically involve the introduction or unmasking of polar functional groups on the drug molecule through reactions like oxidation, reduction, or hydrolysis. These reactions are often catalyzed by enzymes, prominently the cytochrome P450 (CYP450) enzyme system, primarily located in the liver microsomes. openanesthesia.orgpharmgkb.orgcaymanchem.com While specific detailed research on fosazepam's direct interaction with specific CYP450 enzymes in pre-clinical models is not extensively detailed in the provided search results, benzodiazepines in general are known to undergo hepatic microsomal oxidation, often involving CYP3A4, CYP3A5, and CYP2C19 enzymes for hydroxylation and N-dealkylation. pharmgkb.orgpsychdb.comnih.gov this compound is a derivative of diazepam, and diazepam is known to be extensively metabolized via oxidative pathways involving CYP enzymes. medcentral.com
Phase II Conjugation Reactions (e.g., Glucuronidation)
Phase II biotransformations involve the conjugation of the drug or its Phase I metabolites with endogenous hydrophilic molecules such as glucuronic acid, sulfate, or glutathione. caymanchem.comnottingham.ac.uk These conjugation reactions, primarily catalyzed by enzymes like uridine (B1682114) 5'-diphospho-glucuronosyltransferases (UGTs), increase the water solubility of the compounds, facilitating their excretion from the body. openanesthesia.orgnottingham.ac.ukmdpi.com Glucuronidation is a major Phase II pathway for many benzodiazepines and their metabolites. pharmgkb.orgpsychdb.comnih.gov For instance, oxazepam, a known metabolite of this compound, is primarily metabolized by glucuronide conjugation. nih.gov While direct details on this compound's specific Phase II reactions in pre-clinical models are limited in the provided results, it is reasonable to infer that, as a benzodiazepine (B76468) derivative and given its metabolic pathway through desmethyldiazepam and 3-hydroxythis compound, it or its metabolites would likely undergo glucuronidation. wikipedia.org
Identification and Characterization of this compound Metabolites in Non-human Biological Matrices
Identifying and characterizing metabolites in non-human biological matrices (such as plasma, urine, and tissues from animal models) is a critical step in understanding a drug's metabolic fate. Research indicates that the main metabolites of this compound are 3-hydroxythis compound and desmethyldiazepam (nordiazepam). wikipedia.org Desmethyldiazepam is a known active metabolite with a long elimination half-life. wikipedia.org Diazepam, from which this compound is derived, is metabolized to nordiazepam, temazepam, and oxazepam, which can be detected in biological samples. medcentral.commayocliniclabs.com Studies using techniques like high-performance liquid chromatography (HPLC) coupled with detection methods have been employed to analyze psychotropic drugs, including this compound, and their metabolites in biological fluids like serum. nih.gov
Comparative Metabolic Stability Studies in Various Pre-clinical Species
Comparative metabolic stability studies across different pre-clinical species (e.g., mouse, rat, dog, monkey) are conducted to assess how quickly a compound is metabolized in different biological systems. srce.hr These studies often utilize in vitro systems like liver microsomes or hepatocytes from various species. srce.hrfrontiersin.org Interspecies variations in metabolic stability are commonly observed due to differences in enzyme expression and activity. mdpi.comsrce.hrfrontiersin.org Comparing the metabolic profiles and rates in different species helps in selecting appropriate animal models for in vivo toxicology and pharmacokinetic studies that are most relevant to human metabolism. srce.hreuropa.eu While specific comparative metabolic stability data for this compound across multiple pre-clinical species is not explicitly detailed in the provided search results, the general principle of assessing species differences in metabolism is a standard practice in pre-clinical drug development for benzodiazepines and other drug classes. mdpi.comsrce.hrfrontiersin.orgeuropa.eu
Research on this compound's Absorption, Distribution, and Excretion in Animal Models
Research on absorption, distribution, and excretion (ADE) in animal models provides crucial information on how a drug is taken into the body, where it travels, and how it is eliminated. europa.euomicsonline.org These pharmacokinetic studies are fundamental in pre-clinical assessment. europa.euomicsonline.org Animal models commonly used in pharmacokinetic studies include rodents (mice, rats), dogs, and non-human primates, selected based on their relevance to human physiology and metabolic pathways. omicsonline.orgresearchgate.net
Studies on diazepam, a closely related compound to this compound, in animal models like mice and dogs have shown rapid absorption and distribution, including uptake in the brain and adipose tissue. ru.nl Elimination primarily occurs after biotransformation, with metabolites being excreted mainly in the urine. nih.govnih.govvin.com While detailed ADE studies specifically on this compound in various animal models are not extensively described in the provided results, its nature as a water-soluble benzodiazepine derivative suggests that its absorption and distribution characteristics would be influenced by this property compared to less soluble benzodiazepines. wikipedia.orgchemeurope.com The elimination would largely depend on its metabolic fate, including the formation and excretion of its metabolites like desmethyldiazepam and 3-hydroxythis compound. wikipedia.org
Tissue Distribution Studies in Animal Models
Tissue distribution studies in animal models aim to determine where a drug goes in the body after administration. This involves assessing drug concentrations in various tissues and organs over time allucent.com. For benzodiazepines, which are generally highly lipid-soluble, rapid distribution throughout the body is typical, with accumulation often observed in adipose tissue and the central nervous system (CNS) researchgate.netbionity.com.
While specific detailed data on this compound's tissue distribution in animal models were not extensively available in the search results, research on other benzodiazepines, such as diazepam, provides relevant context due to their similar chemical structures and pharmacological class bionity.compharmgkb.org. Studies on 14C-diazepam in rats showed rapid distribution to organs like the liver, kidney, lung, brain, heart, and small intestine following intravenous injection nih.gov. Slower distribution was observed in tissues like skin and adipose tissue, although these tissues can act as significant reservoirs for highly lipophilic compounds bionity.comnih.gov. Metabolites of diazepam were also detected in plasma and various tissues shortly after administration, with higher levels and persistence noted in the liver and small intestine compared to other areas nih.gov.
General principles of benzodiazepine distribution in animals highlight their ability to cross the blood-brain barrier and distribute into peripheral tissues bionity.compharmgkb.orggovinfo.gov. The lipophilicity of these compounds influences their rapid penetration into intracellular spaces ru.nl.
Excretion Pathways in Animal Models
Excretion is the process by which drugs and their metabolites are eliminated from the body, primarily through the kidneys (urine) and liver (bile, leading to fecal excretion) biotechfarm.co.iliu.edubivatec.com. Understanding these pathways in animal models helps predict how a drug will be cleared in humans biotechfarm.co.iliu.edu.
Research on the excretion of this compound specifically in animal models was not detailed in the provided search results. However, studies on the excretion of other benzodiazepines offer insights into the general elimination patterns of this drug class in animals pharmgkb.orgnih.gov. Benzodiazepines undergo significant metabolism, primarily in the liver, through processes like oxidation and conjugation pharmgkb.org. The resulting metabolites are then typically excreted pharmgkb.org.
Studies on clobazam, another benzodiazepine, in rats, dogs, and monkeys showed varying primary excretion routes depending on the species nih.gov. In rats, a significant portion of administered radioactivity was excreted in the feces, while dogs and monkeys primarily excreted radioactivity in the urine nih.gov. Renal excretion in these species was observed to be relatively rapid nih.gov.
Animal models are used to predict human excretion pathways, although species differences in metabolism can influence these predictions iu.edu. Studies comparing urinary excretion in rats, dogs, and monkeys to humans have shown significant correlations, with dogs being identified as relatively reliable predictors of human urinary excretion iu.edu.
While direct, detailed excretion data for this compound in animal models were not found, the general understanding of benzodiazepine metabolism and excretion pathways in various animal species, primarily involving hepatic metabolism followed by renal and/or fecal excretion of metabolites, provides a framework for understanding how this compound is likely processed and eliminated in pre-clinical animal studies pharmgkb.orgbivatec.com.
Advanced Analytical Methodologies for Fosazepam Research
Chromatographic Techniques for Separation and Quantification
Chromatography is the cornerstone of fosazepam analysis, providing the necessary separation from its parent compound, other metabolites, and endogenous matrix components. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) each offer distinct advantages for the analysis of this compound.
HPLC is a preferred method for the analysis of benzodiazepines like this compound due to its applicability to thermally labile and polar compounds without the need for derivatization. When coupled with a Diode-Array Detector (DAD), HPLC provides a robust method for quantification.
Research has established various HPLC methods for the simultaneous determination of flunitrazepam and its metabolites, including this compound (often referred to as N-desmethylflunitrazepam or norflunitrazepam). These methods typically employ reverse-phase columns, such as C8 or C18, to achieve separation. nih.gov
A common approach involves using a gradient elution with a mobile phase consisting of an aqueous buffer (like ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) and an organic modifier, most frequently acetonitrile (B52724) or methanol (B129727). The pH of the aqueous phase is a critical parameter, with acidic conditions often favored to ensure good peak shape. For instance, a mobile phase of acetonitrile and 0.1% formic acid has been successfully used. nih.gov A study detailing the separation of multiple benzodiazepines utilized a C18 column with a step gradient of acetonitrile and 0.1% formic acid at a flow rate of 0.6 ml/min. nih.gov Another method for flunitrazepam and its metabolites used an isocratic mobile phase with 36% acetonitrile at a pH of 2.0, which allowed for a run time of less than 20 minutes. oup.com
The following table summarizes typical parameters used in HPLC-DAD analysis for benzodiazepines, including this compound.
| Parameter | Typical Conditions |
| Stationary Phase | Reverse-phase C18 or C8 column (e.g., 5 µm, 3.0 x 150 mm) |
| Mobile Phase | Gradient or isocratic elution with Acetonitrile and an aqueous buffer (e.g., 0.1% Formic Acid or Phosphate Buffer) |
| Flow Rate | 0.6 - 1.0 mL/min |
| Detection | Diode-Array Detector (DAD) at a wavelength of approximately 254 nm |
| Sample Preparation | Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) |
Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the definitive identification and quantification of this compound. A significant consideration for GC analysis of many benzodiazepines is their thermal instability and polarity, which often necessitates a derivatization step to improve their chromatographic properties.
For this compound and related compounds, derivatization is crucial to prevent thermal degradation in the hot GC inlet and to produce compounds with better volatility and peak shape. Common derivatization agents include silylating reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), which forms stable tert-butyldimethylsilyl (TBDMS) derivatives. nih.gov Another approach involves a two-stage derivatization with tetramethylammonium (B1211777) hydroxide (B78521) and propyliodide (propylation), followed by propionylation.
Sample preparation for GC-MS analysis is intensive and typically involves hydrolysis (to free conjugated metabolites), followed by liquid-liquid extraction or solid-phase extraction (SPE) to isolate the analytes from the biological matrix. nih.govnih.gov For example, a method for flunitrazepam and its major metabolite involved acid hydrolysis followed by extraction and derivatization with heptafluorobutyrate. nih.gov
The table below outlines common parameters for GC-based analysis of this compound.
| Parameter | Typical Conditions |
| Column | Methyl silicone capillary column (e.g., 30 m x 0.25 mm I.D.) |
| Derivatization | Silylation (e.g., with MTBSTFA) or Acylation/Alkylation |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Detection | Mass Spectrometry (MS) in Selected Ion Monitoring (SIM) or full-scan mode |
| Sample Preparation | Hydrolysis followed by Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) |
Thin-Layer Chromatography is a valuable technique for the preliminary screening of benzodiazepines due to its simplicity, speed, and low cost. oup.com While it lacks the quantitative power and specificity of HPLC or GC, it is effective for rapid identification in forensic contexts.
For the analysis of this compound and its parent compound, silica (B1680970) gel plates (e.g., silica gel GF254) are commonly used as the stationary phase. farmaciajournal.com A variety of solvent systems can be employed as the mobile phase to achieve separation. For instance, a mixture of chloroform (B151607) and acetone (B3395972) (9:1, v/v) or ethyl acetate (B1210297) and nitromethane (B149229) (15:85, v/v) has been reported for the separation of flunitrazepam and related substances. farmaciajournal.com After development, the spots are visualized under UV light (typically at 254 nm). bts.gov In some methods, a spray reagent can be used to produce colored or fluorescent spots, enhancing detection. oup.com
| Parameter | Typical Conditions |
| Stationary Phase | Silica gel GF254 plates |
| Mobile Phase | e.g., Chloroform:Acetone (9:1, v/v) |
| Detection | UV light at 254 nm, or specific spray reagents |
| Application | Rapid screening of samples for the presence of the drug |
Mass Spectrometry (MS) Techniques for Metabolite Identification and Quantification
Mass spectrometry is indispensable for the structural elucidation of metabolites and for providing the high degree of specificity and sensitivity required for quantification at trace levels. It is almost always coupled with a chromatographic separation technique.
The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of this compound in biological matrices. nih.gov This technique offers excellent sensitivity and specificity, allowing for the detection of the very low concentrations typically found after therapeutic use or in forensic cases. Methods often use electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) sources. nih.gov The mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode, which involves monitoring a specific precursor ion to product ion transition, greatly enhancing selectivity. For example, an HPLC-APCI-MS/MS method was developed for the simultaneous determination of flunitrazepam, 7-aminoflunitrazepam, and N-desmethylflunitrazepam (this compound) in human plasma. nih.gov
GC-MS, as previously discussed, is also a powerful confirmatory technique. After derivatization, the compound is separated by GC and then ionized, typically by electron ionization (EI). The resulting mass spectrum provides a fragmentation pattern that serves as a chemical fingerprint for definitive identification. nih.gov Selected Ion Monitoring (SIM) is often used to enhance sensitivity for quantitative analysis. nih.gov
High-Resolution Mass Spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap-based systems, provides highly accurate mass measurements (typically <5 ppm). This capability allows for the determination of the elemental composition of the parent drug and its metabolites, which is a powerful tool in metabolite identification. nih.gov
In the context of this compound research, LC-HRMS can be used to profile the biotransformation of flunitrazepam. By comparing samples from in vitro metabolism studies (e.g., using human liver microsomes) or in vivo samples with control samples, researchers can detect metabolites based on their accurate mass and isotopic pattern. nih.gov The high resolving power of these instruments helps to distinguish drug-related material from endogenous interferences. Data-dependent acquisition methods can generate high-quality fragmentation spectra (MS/MS) for the detected metabolites, which, combined with the accurate mass of the fragment ions, allows for confident structural elucidation. A nano-LC-high-resolution-MS/MS method has been described for the identification of designer benzodiazepines and their metabolites in urine, showcasing the power of this technology.
The general workflow for metabolite profiling using HRMS involves:
Incubation of the parent drug (flunitrazepam) with a metabolically active system (e.g., liver microsomes).
Analysis of the sample using LC-HRMS.
Data processing to find potential metabolite peaks by searching for expected mass shifts corresponding to common metabolic reactions (e.g., hydroxylation, glucuronidation).
Confirmation of the proposed structures by analyzing the high-resolution MS/MS fragmentation patterns.
This approach is critical for identifying not just known metabolites like this compound but also for discovering novel metabolic pathways.
Spectroscopic Methods in this compound Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the unambiguous elucidation of a molecule's architecture. While specific NMR spectral data for this compound is not extensively detailed in publicly available literature, the methodology is standard for characterizing benzodiazepine (B76468) derivatives. The structural integrity of synthesized this compound, for instance, is confirmed using techniques including ¹H and ¹³C NMR.
The structure of this compound, 7-chloro-1-(dimethylphosphorylmethyl)-5-phenyl-3H-1,4-benzodiazepin-2-one, contains several key proton (¹H) and carbon (¹³C) environments that would yield a characteristic NMR spectrum. Based on data from structurally similar benzodiazepines like diazepam, characteristic chemical shifts can be predicted. nih.gov For example, the protons of the aromatic rings would appear in the downfield region of the ¹H NMR spectrum, while the methyl groups of the dimethylphosphoryl moiety would produce a distinct signal in the upfield region.
In research involving related compounds like flurazepam, ¹H, ¹³C, and ¹⁹F NMR have been used to identify and distinguish the parent drug from its degradation products in various solvents. nih.gov This highlights NMR's utility in stability studies, where it can identify structural changes, such as the opening of the diazepine (B8756704) ring. nih.govnih.gov Low-temperature NMR has also been employed to determine the stable conformations of benzodiazepine ligands, which is crucial for understanding their interaction with biological receptors. nih.gov
Table 1: Predicted Characteristic NMR Signals for Benzodiazepine Core Structure
| Nucleus | Functional Group/Position | Typical Chemical Shift (ppm) | Signal Multiplicity |
|---|---|---|---|
| ¹H | Aromatic Protons | ~7.0 - 8.5 | Multiplet |
| ¹H | N-CH₃ (e.g., Diazepam) | ~3.11 | Singlet |
| ¹³C | Carbonyl Carbon (C=O) | ~170 - 180 | - |
| ¹³C | Azomethine Carbon (C=N) | ~160 - 165 | - |
| ¹³C | Aromatic Carbons | ~120 - 150 | - |
Note: This table presents generalized data for the benzodiazepine class to illustrate the application of NMR spectroscopy. Specific shifts for this compound may vary.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification
Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used analytical technique for the quantitative determination of compounds that absorb light in the UV-Vis spectrum. zenodo.org Benzodiazepines possess chromophoric groups within their structure that allow them to absorb UV radiation, making this method suitable for their quantification in various samples. nih.gov The technique operates based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution.
The process typically involves preparing a calibration curve from standard solutions of known concentrations and measuring their absorbance. The concentration of the analyte in an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve.
Table 2: Examples of UV Wavelengths of Maximum Absorbance (λmax) for Various Benzodiazepines
| Compound | Solvent | λmax (nm) |
|---|---|---|
| Diazepam | Methanol:Water (1:1) | 231 |
| Diazepam | Methanol | 245.5 |
| Diazepam | 95% Ethanol | 328 |
| Chlordiazepoxide | Methanol | ~245 |
| Nitrazepam | Methanol | ~260 |
Note: Data is compiled from various studies on benzodiazepines to demonstrate the principle of UV-Vis quantification. ijpsonline.comfarmaciajournal.comresearchgate.netarcjournals.org
Sample Preparation Strategies for Biological Matrices in Research
The analysis of this compound and its metabolites in biological matrices such as blood, plasma, or urine presents a significant challenge due to the complexity of these samples. researchgate.net Therefore, a robust sample preparation step is essential to isolate the target analytes from interfering endogenous components, such as proteins and phospholipids, and to concentrate them to a level suitable for detection. mdpi.com The most common techniques employed for the extraction of benzodiazepines from biological fluids are solid-phase extraction (SPE) and liquid-liquid extraction (LLE). nih.gov
Solid-Phase Extraction (SPE) Methods
Solid-Phase Extraction (SPE) is a highly effective and widely used technique for sample clean-up and concentration prior to chromatographic analysis. nih.gov The method involves passing a liquid sample through a solid adsorbent (the stationary phase), which retains the analytes of interest. Interfering substances are washed away, and the purified analytes are then eluted with a small volume of an appropriate solvent.
For benzodiazepines, reversed-phase (e.g., C18, C8) and mixed-mode (combining reversed-phase and ion-exchange) sorbents are commonly used. nih.govchromatographyonline.com The choice of sorbent and solvents is critical for achieving high recovery and a clean extract. A typical SPE procedure for benzodiazepines from plasma or urine includes the following steps:
Conditioning: The sorbent is prepared by passing methanol followed by water or a buffer to activate the stationary phase. chromatographyonline.com
Sample Loading: The pre-treated biological sample (e.g., diluted or pH-adjusted) is loaded onto the cartridge. chromatographyonline.com
Washing: The cartridge is washed with a weak solvent (e.g., water, dilute acid, or a low-percentage organic solvent) to remove interfering compounds. chromatographyonline.comfishersci.com
Elution: The target analytes are recovered from the sorbent using a strong organic solvent or a mixture of solvents. nih.govchromatographyonline.com
Studies on various benzodiazepines have demonstrated high recovery rates, often exceeding 90%, from plasma and urine samples using optimized SPE protocols. nih.govchromatographyonline.com
Table 3: Summary of SPE Conditions for Benzodiazepine Extraction from Biological Samples
| Analyte(s) | Matrix | Sorbent Type | Elution Solvent | Average Recovery (%) |
|---|---|---|---|---|
| Phenazepam | Whole Blood | Mixed-Mode | Methylene chloride/Isopropanol/Ammonium hydroxide | >90% |
| Diazepam, Nordazepam, Oxazepam, etc. | Urine/Plasma | C2 | Methanol/Water mixtures | >90% |
| Diazepam and metabolites | Urine | Molecularly Imprinted Polymer (MIP) | Acetic acid/Methanol (20:80) | 89.0 - 93.9% |
| Various Benzodiazepines | Urine | Hydrophilic-Lipophilic Balanced (HLB) | Not Specified | >90% |
Note: This table is a compilation of data from different studies to illustrate common SPE methodologies for the benzodiazepine class. nih.govnih.govchromatographyonline.comchromatographyonline.com
Liquid-Liquid Extraction (LLE) Techniques
Liquid-Liquid Extraction (LLE) is a classic sample preparation method based on the differential partitioning of analytes between two immiscible liquid phases, typically an aqueous sample and an organic solvent. mdpi.com The efficiency of the extraction depends on factors such as the choice of organic solvent, the pH of the aqueous phase, and the ionic strength of the solution.
For benzodiazepines, which are weakly basic compounds, the pH of the biological sample is often adjusted to an alkaline value to ensure they are in their neutral, more organo-soluble form, thereby facilitating their transfer into the organic phase. Common extraction solvents include ethyl acetate, diethyl ether, and mixtures containing hexane (B92381) or chloroform. mdpi.comscielo.br
A specialized variation, dispersive liquid-liquid microextraction (DLLME), has gained popularity due to its simplicity, speed, and low consumption of organic solvents. scielo.br In DLLME, a mixture of an extraction solvent and a disperser solvent is rapidly injected into the aqueous sample, creating a cloudy solution with a large surface area for efficient mass transfer. scielo.br After centrifugation, the sedimented organic phase containing the concentrated analytes is collected for analysis.
Table 4: Examples of LLE Conditions for Benzodiazepine Analysis in Biological Fluids
| Analyte(s) | Matrix | Extraction Solvent | Key Parameters | Recovery (%) |
|---|---|---|---|---|
| Diazepam, Clonazepam, etc. | Urine | Acetonitrile | Low-Temperature Partitioning (LTP) | Not specified, but method was successful for quantification |
| Diazepam, Alprazolam, etc. | Plasma | Chloroform (extraction), Acetonitrile (disperser) | DLLME method, pH 10 | Method validation was unsuccessful due to precision issues |
| Nine Benzodiazepines | Urine/Blood | Tetrahydrofuran/1-Hexanol (Supramolecular solvent) | LLE with GC-MS/MS | Not explicitly stated, but LODs were 0.30-1.50 ng/mL |
Note: This table summarizes findings from various LLE-based studies on benzodiazepines to provide an overview of the techniques. mdpi.comscielo.brscirp.org
Structure Activity Relationship Sar and Computational Studies of Fosazepam and Derivatives
Quantitative Structure-Activity Relationship (QSAR) Modeling for Benzodiazepine (B76468) Activity
Quantitative Structure-Activity Relationship (QSAR) models are mathematical algorithms that correlate the chemical structure of compounds with their biological activity. nih.govyoutube.com For benzodiazepines, QSAR studies are crucial for predicting their affinity for the γ-aminobutyric acid type A (GABA-A) receptor and for designing new derivatives with potentially improved pharmacological profiles. chemisgroup.usnih.gov These models are built using a "training set" of molecules with known biological activities to predict the activities of new or untested compounds. hud.ac.uk
The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure. hud.ac.uk These descriptors can be broadly categorized as topological, electronic, and hydrophobicity-related, among others. nih.gov
Topological Descriptors: These describe the connectivity and shape of the molecule. An example is the Kier molecular flexibility index, which relates to the molecule's conformational space.
Electronic Descriptors: These pertain to the electronic properties of the molecule, such as the distribution of charges and the energy of molecular orbitals. The sum of the log of pi bond orders is an example of an electronic descriptor used in benzodiazepine QSAR. researchgate.net
Hydrophobicity Descriptors: These quantify the lipophilicity of a molecule, a critical factor for receptor binding and crossing biological membranes. academicjournals.org Descriptors based on van der Waals surface area contributions to the logarithm of the partition coefficient (logP) are commonly used. researchgate.net
One successful QSAR model for designer benzodiazepines utilized a combination of five descriptors to predict biological activity. nih.govresearchgate.net
| Descriptor Code | Description | Type |
| h_log_pbo | Sum of log (1 + pi bond order) for all bonds | Electronic |
| KierFlex | Kier molecular flexibility index | Topological |
| Q_VSA_HYD | Total hydrophobic van der Waals surface area | Hydrophobicity |
| SlogP_VSA7 | Approximate accessible van der Waals surface area contribution to logP(o/w) | Hydrophobicity |
| vsa_pol | Approximation to the sum of VDW surface areas of polar atoms | Steric/Polarity |
This table presents molecular descriptors used in a QSAR model for predicting benzodiazepine activity, based on data from a study on designer benzodiazepines. researchgate.net
Once descriptors are calculated, various statistical and machine learning methods are employed to build the predictive model. acs.org The goal is to create a robust equation that can accurately forecast the biological activity of new compounds.
Partial Least Squares (PLS): This is a statistical method frequently used in QSAR to handle datasets where the number of descriptors is large and potentially correlated. nih.gov It was used to generate a 5-descriptor equation for benzodiazepine activity. nih.gov
Machine Learning (ML) Methods: Modern QSAR studies increasingly rely on sophisticated ML algorithms. acs.orgschrodinger.com Techniques like Artificial Neural Networks (ANN), Support Vector Machines (SVM), and Relevance Vector Machine (RVM) can capture complex, non-linear relationships between structure and activity. researchgate.net For instance, QSAR models for designer benzodiazepines developed using 3D-field QSAR and RVM showed excellent performance statistics. researchgate.net
The validity of a QSAR model is assessed using statistical metrics such as the correlation coefficient (r²) for the training set (goodness of fit) and a cross-validation coefficient (q² or xr²) to test the model's robustness and predictive power. nih.gov An external test set is also used to validate the model's ability to predict the activity of compounds not used in its creation. nih.gov Acceptable models typically have an r² > 0.6 for the training set and > 0.5 for the test set. nih.govresearchgate.net
| Modeling Approach | Statistical Method | Performance Metric (Example) | Reference |
| AutoQSAR | Partial Least Squares (PLS) | r² = 0.75 (training set), r² = 0.66 (test set) | nih.govresearchgate.net |
| General QSAR | Not Specified | r² = 0.90 (training set), r² = 0.86 (test set) | nih.gov |
| 3D-Field QSAR & RVM | Field-based & Machine Learning | r² = 0.98, q² = 0.75 | researchgate.net |
This table summarizes various QSAR modeling approaches applied to benzodiazepines, highlighting the statistical methods and reported performance metrics.
Molecular Docking Simulations for Ligand-Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand, e.g., fosazepam) when bound to a second (the receptor, e.g., GABA-A) to form a stable complex. nih.govherts.ac.uk It is instrumental in understanding the molecular basis of benzodiazepine action. chemisgroup.us
Benzodiazepines exert their effects by binding to an allosteric site on the GABA-A receptor, located at the interface between the α and γ subunits. nih.govnih.gov Docking simulations calculate a "docking score" or binding affinity, typically in kcal/mol, which estimates the strength of the ligand-receptor interaction. researchgate.net Lower (more negative) values indicate a stronger, more favorable interaction.
These simulations allow researchers to predict how potent a compound might be and identify the key interactions that stabilize the binding. For example, studies have identified specific amino acid residues within the GABA-A receptor's binding pocket that form hydrogen bonds (e.g., with GLN64) or hydrophobic/pi-alkyl interactions (e.g., with TYR62, PHE200) with benzodiazepine ligands. nih.gov Docking studies of various natural compounds at the benzodiazepine binding site have shown binding affinities ranging from -6.9 to -9.2 kcal/mol, providing a benchmark for comparison. researchgate.net
Beyond predicting binding affinity, docking provides the three-dimensional conformation, or "pose," of the ligand within the binding site. nih.gov This conformational analysis is critical for understanding SAR. For benzodiazepines, a key finding from modeling studies is the likely orientation of the C5-phenyl ring, which is thought to extend approximately parallel to the plane of the cell membrane rather than pointing into the ion channel. nih.gov
Analyzing the docked poses of a series of derivatives helps in building a pharmacophore model. herts.ac.uk A pharmacophore defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond acceptors, aromatic rings, hydrophobic groups) that a molecule must possess to bind to the receptor and elicit a biological response. nih.gov This information is invaluable for the rational design of new ligands with improved selectivity and affinity. nih.gov
Advanced Computational Chemistry Approaches
While QSAR and molecular docking are mainstays of computational drug design, other advanced methods provide deeper insights into the molecular properties and dynamics of benzodiazepines.
Density Functional Theory (DFT): DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules. tandfonline.comufms.br It can be used to calculate properties like electrostatic potential, molecular orbital energies (HOMO-LUMO), and atomic charges. ufms.brnih.gov This information helps to understand the chemical reactivity of different parts of the benzodiazepine molecule and complements the descriptors used in QSAR. ufms.br DFT has been applied to study the structural parameters, vibrational frequencies, and reaction mechanisms of benzodiazepine derivatives. tandfonline.comnih.gov
Molecular Dynamics (MD) Simulations: MD simulations model the physical movements of atoms and molecules over time. nih.gov Unlike static docking, MD provides a dynamic view of the ligand-receptor complex, showing how the ligand and receptor adjust their conformations upon binding and assessing the stability of the interaction in a simulated physiological environment. nih.gov This approach can be used to refine docked poses and calculate binding free energies more accurately.
Quantum Theory of Atoms in Molecules (QTAIM): This method is used to analyze the electron density distribution to characterize chemical bonds and non-covalent interactions within a molecular system. mdpi.com It has been applied to benzodiazepines to investigate the interactions between the drug molecules and other substances, helping to understand the nature and strength of intermolecular forces. mdpi.com
These advanced computational methods, in conjunction with QSAR and molecular docking, provide a multi-faceted approach to understanding the complex structure-activity relationships of this compound and other benzodiazepines, guiding the design of future therapeutic agents.
Density Functional Theory (DFT) Calculations for Electronic Structure
For benzodiazepines, DFT studies typically focus on optimizing the molecular geometry and calculating key electronic parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.goveurjchem.com The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity. nih.gov A smaller gap suggests higher reactivity and a greater ease of electronic transitions. nih.gov
Studies on diazepam and its derivatives show that the distribution of electron density, atomic charges, and the molecular electrostatic potential (MEP) are key determinants of their interaction with the GABA-A receptor. ijasrm.comjmaterenvironsci.com The carbonyl oxygen at the C2 position and the nitrogen atoms of the diazepine (B8756704) ring typically exhibit negative electrostatic potential, making them key sites for hydrogen bonding within the receptor's binding pocket. mespharmacy.orgijasrm.com
The introduction of the dimethylphosphorylmethyl group at the N-1 position in this compound would significantly influence the molecule's electronic properties. The phosphoryl group is strongly electron-withdrawing and would alter the charge distribution across the benzodiazepine scaffold. DFT calculations would be necessary to precisely quantify the impact on the dipole moment and the electrostatic potential of the entire molecule.
Table 1: Predicted Electronic Properties of Diazepam (as a proxy for this compound) based on DFT Calculations
| Property | Predicted Value | Significance |
| HOMO Energy | -6.99 eV | Relates to the electron-donating ability of the molecule. |
| LUMO Energy | -2.97 eV | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 4.02 eV | Indicates chemical reactivity and stability. nih.gov |
| Dipole Moment | ~4.72 Debye | Influences solubility and non-covalent interactions. eurjchem.com |
Note: The values presented are derived from studies on diazepam and are used as an approximation for this compound. The actual values for this compound may differ due to the N-1 substitution.
Molecular Dynamics Simulations of this compound-Protein Complexes
Molecular dynamics (MD) simulations are a powerful computational tool for investigating the dynamic interactions between a ligand and its protein target over time. researchgate.netnih.gov While specific MD simulation studies for this compound are not extensively documented, numerous simulations have been performed on the diazepam-GABA-A receptor complex, which can provide significant insights applicable to this compound and its active metabolites. researchgate.netresearchgate.net
The GABA-A receptor is a pentameric ligand-gated ion channel, and benzodiazepines bind at the interface between the α and γ subunits. researchgate.netnih.gov MD simulations allow for the exploration of the conformational changes in both the ligand and the receptor upon binding, providing a dynamic view that static docking models cannot. researchgate.netnih.gov These simulations can help identify key amino acid residues involved in the binding, the stability of the complex, and the allosteric mechanism by which benzodiazepines modulate the receptor's response to GABA. researchgate.netnih.gov
For diazepam, MD simulations have elucidated the importance of specific interactions, such as hydrogen bonds and hydrophobic contacts, within the binding pocket that stabilize the complex. nih.govresearchgate.net Given that this compound is a prodrug that is rapidly converted to desmethyldiazepam, the MD simulations of desmethyldiazepam (nordiazepam) binding to the GABA-A receptor are particularly relevant. The binding mode and dynamic behavior of desmethyldiazepam are expected to be very similar to that of diazepam, involving interactions with key residues in the α1/γ2 interface. nih.gov
The flexibility of the N-1 substituent can influence the entry and exit of the ligand from the binding pocket, as well as its final orientation. The larger and more polar dimethylphosphorylmethyl group of this compound, before its metabolism, would likely have a distinct interaction profile within the binding site compared to the simple methyl group of diazepam. MD simulations could predict how this bulky group affects the binding affinity and the conformational dynamics of the receptor complex.
Table 2: Key Interacting Residues in the Benzodiazepine Binding Site of the GABA-A Receptor (Derived from Diazepam Simulations)
| Subunit | Residue | Type of Interaction |
| α1 | His101 | Aromatic (π-π stacking) |
| α1 | Tyr159 | Hydrogen bond |
| α1 | Tyr209 | Aromatic (π-π stacking) |
| γ2 | Phe77 | Hydrophobic |
| γ2 | Met130 | Hydrophobic |
Note: This table is based on computational and experimental data for diazepam and other classical benzodiazepines. These residues are expected to be crucial for the binding of this compound's active metabolite, desmethyldiazepam.
In Silico Prediction of Pharmacokinetic Parameters in Pre-clinical Discovery
In silico models are increasingly used in preclinical drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new chemical entities, helping to identify candidates with favorable pharmacokinetic profiles. nih.govmdpi.com For this compound, in silico tools can be used to predict its properties and those of its metabolites.
This compound was specifically designed as a water-soluble derivative of diazepam to improve its formulation and administration characteristics. wikipedia.org In silico prediction of physicochemical properties, such as logP (lipophilicity) and aqueous solubility, would quantitatively support this design rationale. The predicted XLogP3 for this compound is 2.1, which is lower than that of diazepam, indicating increased hydrophilicity. nih.gov
Physiologically based pharmacokinetic (PBPK) models, a type of in silico modeling, have been successfully developed for diazepam to predict its pharmacokinetic profile after various routes of administration. mdpi.comnih.govresearchgate.net Such models could be adapted for this compound, taking into account its conversion to desmethyldiazepam. These models integrate physicochemical data with physiological parameters to simulate the drug's journey through the body. researchgate.net
Metabolism prediction is another critical application of in silico tools. nih.gov this compound's primary metabolic pathway involves the cleavage of the N-1 side chain to yield desmethyldiazepam. wikipedia.org In silico metabolism prediction software can identify potential sites of metabolism and the enzymes involved, such as cytochrome P450s. mdpi.com For this compound, these tools would likely predict the lability of the bond connecting the dimethylphosphorylmethyl group to the nitrogen atom.
Table 3: Predicted ADME Properties of this compound and its Major Active Metabolite
| Compound | Property | Predicted Value/Characteristic | Implication |
| This compound | Aqueous Solubility | Higher than diazepam | Improved formulation possibilities. wikipedia.org |
| Blood-Brain Barrier Permeability | Predicted to cross | Essential for central nervous system activity. mdpi.com | |
| Metabolism | Rapid conversion to desmethyldiazepam | Acts as a prodrug. wikipedia.org | |
| Plasma Protein Binding | High | Affects distribution and free drug concentration. | |
| Desmethyldiazepam | Lipophilicity (logP) | High | Contributes to a large volume of distribution and long half-life. |
| Half-life | Very long (~3 days) | Potential for drug accumulation. wikipedia.org | |
| Metabolism | Further hydroxylation and glucuronidation | Pathways for eventual elimination. |
Note: These predictions are based on general in silico models and the known metabolic pathways of this compound and related benzodiazepines.
This compound is a benzodiazepine derivative characterized by its water solubility, a property attributed to the substitution with a dimethylphosphoryl group. It is structurally related to diazepam, serving as a water-soluble derivative. wikipedia.orgchemeurope.com Pre-clinical research comparing this compound to other benzodiazepines has explored its relative potency, pharmacological profiles in behavioral assays, receptor subtype selectivity, and metabolic pathways.
Comparative Pre Clinical Research on Fosazepam with Other Benzodiazepines
Relative Potency and Efficacy in Animal Models of CNS Modulation
In animal models, Fosazepam has demonstrated sedative and anxiolytic properties. At equipotent doses, 100 mg of this compound has been reported to exhibit sedative and anxiolytic effects qualitatively and quantitatively similar to those of 10 mg of diazepam. wikipedia.org This suggests a lower potency for this compound compared to diazepam on a milligram basis. When compared to an equipotent dose of 10 mg nitrazepam, the effects of 100 mg this compound were observed to be of a noticeably milder magnitude. wikipedia.org Another estimate suggests that 60 mg of this compound is approximately equivalent to 6 mg of diazepam, further indicating a lower potency relative to diazepam. wikipedia.org
Pre-clinical studies often utilize various animal models to assess CNS modulation, including tests for sedation, anxiolysis, anticonvulsant activity, and muscle relaxation. While specific detailed comparative data tables from pre-clinical animal models for this compound against a wide range of benzodiazepines were not extensively available in the search results, the provided information indicates that this compound shares similar effects with other benzodiazepines on parameters like sleep. wikipedia.org However, it is noted to have a shorter duration of action and less tendency for certain side effects compared to nitrazepam. wikipedia.orgchemeurope.com
Differential Pharmacological Profiles in Pre-clinical Behavioral Assays
The pharmacological profile of this compound in pre-clinical behavioral assays appears to be influenced by its metabolism. The main pharmacological effects of this compound may be primarily due to its active metabolite, nordiazepam (desmethyldiazepam), rather than the parent compound itself. wikipedia.org Nordiazepam is a long-acting metabolite known to possess amnesic, anticonvulsant, anxiolytic, muscle relaxant, and sedative properties, similar to other benzodiazepines. wikipedia.org
Comparative behavioral studies with other benzodiazepines like alprazolam, bromazepam, diazepam, and lorazepam in mice using tests such as the actimeter (stimulation-sedation), rotarod (myorelaxation), and "four plates" (anxiolysis) have shown that the behavioral profiles can differ between compounds, particularly after repeated administration. nih.gov For instance, alprazolam showed diminishing stimulating and anxiolytic effects with repeated administration, while lorazepam's sedative effect diminished but its anxiolytic effect increased. nih.gov The myorelaxing effect of most tested benzodiazepines, except lorazepam, increased after repeated treatment. nih.gov While this compound was not included in this specific comparative study, the principle that different benzodiazepines can exhibit differential behavioral profiles upon acute versus chronic administration is relevant to understanding the potential profile of this compound, especially considering the role of its long-acting metabolite nordiazepam.
Receptor Subtype Selectivity Comparisons in In Vitro Systems
Benzodiazepines exert their effects by binding to stereospecific benzodiazepine (B76468) receptors on the postsynaptic GABA neuron at several sites within the central nervous system, enhancing the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). mims.com This interaction increases neuronal membrane permeability to chloride ions, leading to hyperpolarization and stabilization. mims.com
The benzodiazepine receptor is known to have different subtypes, largely based on the composition of the GABA(A) receptor subunits, particularly the alpha (α) subunits. nih.gov Different benzodiazepines can exhibit varying degrees of selectivity or efficacy at these different receptor subtypes, which is thought to contribute to their differential pharmacological profiles. For example, the BZ1 receptor, containing the α1 isoform, is associated with sedative and amnesic effects, and some anticonvulsant effects of diazepam. nih.gov Sixty percent of GABA-A receptors contain the α1 subunit. nih.gov
While the search results did not provide specific in vitro data on this compound's binding affinity or efficacy at different GABA(A) receptor subtypes compared directly to other benzodiazepines, the fact that its effects are mediated through the benzodiazepine site on the GABA(A) receptor is established. mims.com The differential effects observed in potency and behavioral assays when compared to diazepam and nitrazepam wikipedia.org could potentially be linked to differences in receptor subtype interactions, either of the parent compound or its active metabolites, particularly nordiazepam. Research into subtype-selective compounds is ongoing, with the aim of developing agents with more targeted therapeutic effects and potentially reduced side effects. frontiersin.org
Metabolic Pathway Comparisons with Structurally Related Benzodiazepines
This compound is a water-soluble derivative of diazepam. wikipedia.orgchemeurope.com Its metabolism involves the production of active metabolites. The main metabolites of this compound are reported to be 3-hydroxythis compound and the active metabolite desmethyldiazepam (nordiazepam). wikipedia.org Nordiazepam has a very long elimination half-life of about 3 days. wikipedia.org The main pharmacological effects of this compound may be attributable to nordiazepam. wikipedia.org
Comparing this to structurally related benzodiazepines:
Diazepam: Diazepam is metabolized in the liver via oxidative pathways, primarily by the cytochrome P450 enzyme system. wikidoc.orgpsychdb.com It has several pharmacologically active metabolites, including desmethyldiazepam (nordazepam), temazepam, and oxazepam. nih.govwikidoc.orgpsychdb.com These active metabolites contribute to diazepam's long elimination half-life. nih.govwikidoc.org
Nordazepam (Desmethyldiazepam): Nordazepam is itself an active metabolite of several benzodiazepines, including diazepam, chlordiazepoxide, clorazepate, prazepam, pinazepam, and medazepam. wikipedia.org It is metabolized in the liver via hydroxylation to form oxazepam. mims.com Nordazepam has a long elimination half-life, reported to be around 65 hours or 30-200 hours. mims.comwikidoc.org
Temazepam: Temazepam is primarily metabolized in the liver via conjugation into inactive glucuronides. mims.com Some is also demethylated into oxazepam. mims.com Temazepam has an elimination half-life of 8-20 hours. wikipedia.org
Oxazepam: Oxazepam is metabolized by glucuronidation in the liver, without requiring hepatic oxidation via the cytochrome P450 system. psychdb.comwikipedia.org This metabolic pathway is considered simpler and less prone to drug interactions compared to oxidative metabolism. psychdb.comwikipedia.org Oxazepam has an elimination half-life of 6-9 hours. wikipedia.org
Thus, this compound shares a key metabolic pathway with diazepam and several other benzodiazepines in that it is metabolized to the long-acting active metabolite nordiazepam. wikipedia.orgnih.gov This contrasts with benzodiazepines like oxazepam and temazepam (which is also a metabolite of diazepam), which are primarily eliminated via glucuronidation or have shorter half-lives. psychdb.commims.comwikipedia.orgwikipedia.org The formation of the long-acting active metabolite nordiazepam is a significant factor influencing the duration of action and potential for accumulation of this compound. wikipedia.orgnih.gov
Comparative Metabolic Pathways
| Compound | Primary Metabolic Pathway(s) | Key Active Metabolite(s) (if any) | Typical Elimination Half-Life (Parent Drug) |
| This compound | Hydrolysis, then metabolism to nordiazepam wikipedia.org | Nordiazepam, 3-hydroxythis compound wikipedia.org | Not explicitly stated for parent drug |
| Diazepam | Hepatic oxidation (CYP450) wikidoc.orgpsychdb.com | Nordiazepam, Temazepam, Oxazepam wikidoc.orgpsychdb.com | 20-100 hours wikidoc.org |
| Nordiazepam | Hydroxylation to Oxazepam mims.com | Oxazepam mims.com | 30-200 hours wikidoc.org, ~65 hours mims.com |
| Temazepam | Glucuronidation, some demethylation to Oxazepam mims.com | Oxazepam (minor) mims.com | 8-20 hours wikipedia.org |
| Oxazepam | Glucuronidation psychdb.comwikipedia.org | None | 6-9 hours wikipedia.org |
Table 1: Comparative Metabolic Pathways of this compound and Related Benzodiazepines
Research Gaps and Future Directions in Fosazepam Chemical and Pharmacological Studies
Unexplored Synthetic Routes for Fosazepam Analogues
The synthesis of benzodiazepine (B76468) derivatives and analogues is a well-established area within medicinal chemistry. researchgate.netnih.govmdpi.comfrontiersin.org this compound itself is prepared from a benzodiazepine precursor. the-eye.eu However, the specific synthetic routes explored for this compound and its potential analogues appear less documented compared to other benzodiazepines. Research into novel synthetic methodologies could yield analogues with potentially improved pharmacokinetic profiles, altered metabolic pathways, or enhanced target selectivity. The complexity often associated with the chemical synthesis of natural product-like molecules can hinder their development, suggesting that innovative synthetic strategies are crucial for generating diverse this compound analogues. tjnpr.org Exploring alternative synthetic pathways, potentially employing novel reagents or reaction conditions, could facilitate the creation of a broader library of this compound derivatives for comprehensive pharmacological evaluation.
Deeper Characterization of Pre-clinical Molecular Mechanisms
Benzodiazepines exert their primary therapeutic effects by allosterically enhancing the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. benzoinfo.comdrug-dev.com However, the intricate details of how this compound, specifically, interacts with different GABA-A receptor subtypes and the downstream signaling pathways involved require deeper investigation. While research is ongoing to understand the long-term impact of benzodiazepine use and the molecular mechanisms underlying potential side effects, including the potential involvement of proteins like HsTSPO1, these studies are often conducted with more commonly prescribed benzodiazepines. technologynetworks.com Given that this compound's effects may largely be mediated by its metabolite nordiazepam, a detailed characterization of the molecular interactions of both the parent compound and its metabolites at various central nervous system targets is warranted. wikipedia.org Furthermore, exploring potential interactions with other neurotransmitter systems or molecular targets beyond the classical GABA-A receptor could uncover additional facets of this compound's pharmacology.
Development of Novel In Vitro and Animal Models for Specific Research Questions
Preclinical research heavily relies on in vitro and animal models to evaluate the potential efficacy and mechanisms of drug candidates. While various animal models are utilized in anxiety and sedative research, their applicability can be limited, particularly when exploring mechanisms beyond the direct interaction with the benzodiazepine/GABA-A receptor complex. scielo.brscielo.br There is a recognized need for new strategies in preclinical anxiety research to overcome the limitations of existing models and facilitate the development of novel treatments. scielo.br For this compound, the development of more specific in vitro systems, perhaps utilizing recombinant GABA-A receptor subtypes relevant to its activity, could provide clearer insights into its binding profile and functional effects. Similarly, the creation or refinement of animal models specifically designed to address unique research questions related to this compound's metabolic conversion, the sustained effects of its long-acting metabolite, or potential subtle behavioral effects not captured by standard models would be highly valuable.
Advanced Computational Design of Next-Generation this compound Derivatives
Computational approaches play an increasingly important role in the design and optimization of drug molecules. Techniques such as molecular docking, quantitative structure-activity relationships (QSAR), and de novo design can be employed to predict the potential activity and properties of novel compounds before their synthesis. researchgate.netfrontiersin.orgresearchgate.netherts.ac.uknih.gov While computational studies have been applied to benzodiazepines and their derivatives, there is a gap in the literature specifically detailing advanced computational design efforts focused on generating next-generation this compound derivatives. Leveraging sophisticated computational tools could aid in the rational design of analogues with improved target selectivity, reduced potential for unwanted metabolic conversion, or enhanced pharmacokinetic properties. Addressing the limitations of current computational tools for specific compound classes could also be beneficial in this regard. researchgate.net
Integration of Multi-omics Data in Pre-clinical Investigations
The integration of multi-omics data (including genomics, transcriptomics, proteomics, and metabolomics) offers a powerful approach to gain a holistic understanding of biological systems and the impact of drug interventions. nih.govnih.gov This approach can help in tracking molecular changes at various levels and identifying potential biomarkers or pathways affected by a compound. nih.gov While multi-omics is being increasingly applied in various areas of biomedical research, its integration into preclinical investigations specifically for this compound appears to be an unexplored area. Applying multi-omics approaches could provide comprehensive insights into how this compound and its metabolites influence gene expression, protein profiles, and metabolic pathways in relevant tissues or cell types. This could help in identifying novel mechanisms of action, understanding the basis for individual variability in response, or uncovering potential off-target effects at a systems level. Challenges in integrating complex multi-omics datasets would need to be addressed to fully leverage this approach. nih.gov
The research gaps outlined above highlight the need for further dedicated studies on this compound to fully understand its chemical behavior, precise molecular interactions, and comprehensive pharmacological profile. Addressing these gaps through innovative synthetic strategies, detailed mechanistic studies, development of tailored preclinical models, advanced computational design, and the integration of multi-omics data will be crucial for a complete scientific understanding of this compound and its potential in the broader context of benzodiazepine pharmacology.
Intellectual Property Landscape and Chemical Discovery Patents of Fosazepam
Analysis of Key Patents Related to Fosazepam's Chemical Structure
This compound's chemical structure is defined as 7-chloro-1-(dimethylphosphorylmethyl)-5-phenyl-3H-1,4-benzodiazepin-2-one. This structure distinguishes it as a phosphorylated derivative within the benzodiazepine (B76468) class. The presence of the dimethylphosphoryl group at the N1 position of the benzodiazepine core is a key feature with implications for its physical and potentially pharmacological properties, particularly its increased water solubility wikipedia.orgnih.gov.
While specific foundational patents solely focused on the discovery of the this compound molecule itself were not extensively detailed in the search results, the compound's structure is referenced within broader patent applications related to benzodiazepine derivatives and other therapeutic compounds google.comgoogle.com.pggoogle.com. These references often list this compound among a group of related compounds, indicating that patents may cover classes of compounds that include this compound rather than being exclusively dedicated to its structure. For instance, patents concerning substituted diazepan orexin (B13118510) receptor antagonists or modulators of GPR139 mention this compound within lists of known compounds google.comgoogle.com.pg. This suggests that while this compound's structure is established, its inclusion in later patents is often in the context of exploring the activity of broader chemical classes or for comparative purposes.
The core structural novelty of this compound lies in the incorporation of the dimethylphosphoryl moiety onto the benzodiazepine scaffold. This modification is a significant chemical alteration that would likely have been the subject of early patent protection covering the compound itself. A German Patent, DE 2022503, is referenced in relation to this compound, suggesting it could be a key patent disclosing the compound's structure or synthesis wikimedia.org.
Patent Filings for this compound's Synthetic Methodologies
The synthesis of this compound involves the introduction of the dimethylphosphorylmethyl group onto the benzodiazepine core. Patents related to the synthesis of benzodiazepine derivatives provide context for the methodologies that might be employed in the preparation of this compound nih.govgoogle.com. General methods for synthesizing substituted 1,4-benzodiazepines are known in the art, often involving reactions of substituted benzophenone (B1666685) derivatives with ethylenediamines or related compounds, followed by cyclization and further modifications google.com.
Specifically regarding the phosphorylation step, the synthesis of phosphorus-containing organic compounds, including phosphine (B1218219) oxides like the one in this compound, involves various phosphorylation techniques nih.gov. While the detailed synthetic route for this compound was not fully elucidated across the search results, a German Patent, DE 2022503, is explicitly linked to this compound's synthesis wikimedia.org. This patent would likely detail the specific chemical reactions and conditions used to produce this compound, including the method for attaching the dimethylphosphorylmethyl group.
Patents in this area would typically cover novel synthetic routes, improved yields, or more efficient processes for producing the compound. The chemical literature also describes methods for the synthesis of phosphorylated derivatives, which could be relevant to this compound's production nuph.edu.ua.
Intellectual Property on Novel Phosphorylated Benzodiazepine Derivatives
The intellectual property landscape extends beyond this compound to encompass novel phosphorylated benzodiazepine derivatives. The modification of existing drug structures with phosphorus-containing functionalities is a strategy employed to improve properties such as solubility, bioavailability, or selectivity nih.gov. This compound itself is an example of this approach, being a water-soluble derivative of diazepam wikipedia.orgnih.gov.
Patents in this domain would cover new chemical entities that are benzodiazepine derivatives featuring various phosphorus-containing groups (e.g., phosphonates, phosphinates, phosphine oxides) at different positions on the benzodiazepine ring system. These patents would claim the novel compounds themselves, their synthesis, and potential therapeutic uses. The development of such derivatives is driven by the potential to create compounds with improved pharmacological profiles or reduced side effects compared to existing benzodiazepines. Research into phosphorylated derivatives of other heterocyclic systems, such as azoles, highlights ongoing interest in the chemical space of phosphorylated compounds with potential biological activity nuph.edu.ua. The intellectual property in this area reflects ongoing efforts in medicinal chemistry to explore the therapeutic potential of phosphorus-modified drug structures.
Q & A
Basic Research Questions
How can researchers design robust experimental protocols to assess Fosazepam's pharmacological efficacy and safety in preclinical models?
Answer:
- Experimental Design: Use a randomized controlled trial (RCT) framework with dose-response studies. Include control groups (e.g., vehicle-only and positive controls like diazepam) to isolate this compound-specific effects.
- Key Parameters: Measure anxiolytic, sedative, and muscle-relaxant activity using validated rodent behavioral assays (e.g., elevated plus maze for anxiety).
- Data Collection: Employ blinded scoring to minimize bias. Use HPLC-MS for quantifying this compound and metabolites in plasma/brain tissue .
- Feasibility Check: Ensure access to specialized equipment (e.g., metabolic cages) and ethical approval for animal studies .
What are the critical steps for synthesizing this compound with high purity, and how can structural integrity be validated?
Answer:
- Synthesis Protocol: Follow IUPAC guidelines for benzodiazepine derivatives. Use intermediates like 2-amino-5-chlorobenzophenone, and characterize each step via TLC and NMR.
- Purity Validation: Perform elemental analysis, HPLC (≥98% purity), and spectral matching (IR, H/C NMR) against reference standards .
- Common Pitfalls: Monitor for byproducts (e.g., oxidation of the 3-hydroxy group) and optimize reaction conditions (pH, temperature) to avoid degradation .
How should researchers address variability in this compound's metabolic stability across in vitro and in vivo models?
Answer:
- In Vitro Systems: Use liver microsomes (human/rodent) to assess CYP450-mediated metabolism. Compare intrinsic clearance rates (CL) across species.
- In Vivo Correlation: Administer this compound orally/intravenously to rodents and collect serial blood samples for pharmacokinetic (PK) profiling (AUC, C, t) .
- Data Interpretation: Apply compartmental modeling (e.g., non-linear mixed-effects) to account for inter-individual variability .
What methodological frameworks are suitable for identifying this compound's primary molecular targets?
Answer:
- Target Screening: Use radioligand binding assays (e.g., H-Flumazenil displacement for GABA receptors). Include off-target panels (e.g., serotonin, dopamine receptors).
- Functional Assays: Measure chloride influx in GABA-expressing HEK cells via patch-clamp electrophysiology .
- Data Analysis: Calculate IC/EC values and compare to known benzodiazepines to infer selectivity .
How can researchers optimize this compound's solubility and bioavailability for translational studies?
Answer:
- Formulation Strategies: Test co-solvents (e.g., PEG 400), cyclodextrin complexes, or nanoemulsions. Use shake-flask method for solubility profiling.
- Bioavailability Metrics: Compare oral vs. intraperitoneal administration in rodents, measuring plasma concentration-time curves .
- Advanced Techniques: Consider amorphous solid dispersions or salt forms to enhance dissolution rates .
Advanced Research Questions
How should contradictory data on this compound's neurotoxic effects be reconciled in systematic reviews?
Answer:
- Meta-Analysis: Apply PRISMA guidelines to aggregate studies. Use subgroup analysis to stratify by dose, exposure duration, and model (e.g., primary neurons vs. neuroblastoma cells).
- Quality Assessment: Score studies using criteria from (e.g., "Were unit costs appropriately valued?" adapted to neurotoxicity endpoints) .
- Bias Mitigation: Exclude studies with inadequate controls or unvalidated toxicity assays (e.g., MTT without LDH leakage confirmation) .
What statistical approaches are recommended for analyzing this compound's dose-dependent effects in heterogeneous populations?
Answer:
- Multivariate Analysis: Use ANOVA with post-hoc corrections (e.g., Tukey’s HSD) for multi-dose comparisons. Include covariates (age, sex) in linear mixed models.
- Handling Outliers: Apply robust regression or non-parametric tests (e.g., Kruskal-Wallis) if data violate normality .
- Power Analysis: Precalculate sample sizes using G*Power to ensure detection of clinically relevant effect sizes (α=0.05, β=0.2) .
How can this compound's pharmacokinetic-pharmacodynamic (PK-PD) relationships be modeled to predict clinical outcomes?
Answer:
- PK-PD Integration: Develop a Hill equation-based model linking plasma concentration (PK) to EEG-measured β-frequency suppression (PD).
- Population Modeling: Use NONMEM or Monolix to estimate inter-individual variability in parameters (e.g., EC) .
- Validation: Cross-validate with independent datasets and perform sensitivity analysis on key assumptions (e.g., protein binding) .
What strategies are effective for resolving discrepancies in this compound's reported receptor binding affinities?
Answer:
- Method Harmonization: Standardize assay conditions (buffer pH, temperature) across labs. Use shared reference compounds (e.g., alprazolam) for calibration .
- Data Reproducibility: Replicate studies in triplicate with internal controls. Publish raw data (e.g., binding curves) for transparency .
- Advanced Techniques: Employ cryo-EM or X-ray crystallography to resolve this compound-GABA interactions at atomic resolution .
How should researchers design longitudinal studies to assess this compound's tolerance development and withdrawal effects?
Answer:
- Study Design: Use a crossover design with escalating doses over 4–6 weeks in rodents. Include washout periods to monitor withdrawal (e.g., seizure susceptibility).
- Endpoints: Quantify receptor downregulation (e.g., GABA α1 subunit mRNA via qPCR) and behavioral signs (hyperlocomotion, anxiety rebound) .
- Ethical Considerations: Follow ARRIVE guidelines for humane endpoints and minimize distress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
